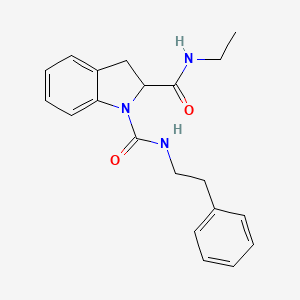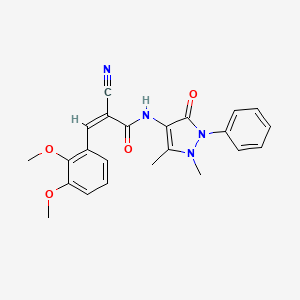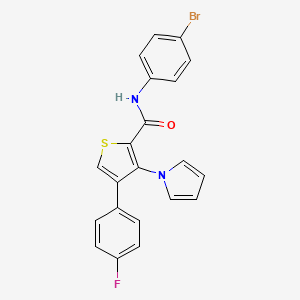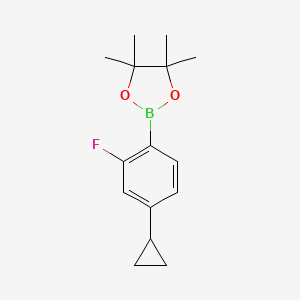
4-Iodo-2-(trifluoromethyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2-(trifluoromethyl)thiophene is a chemical compound with the CAS Number: 2138335-60-9 . It has a molecular weight of 278.04 . The compound is liquid in physical form .
Molecular Structure Analysis
The InChI code for 4-Iodo-2-(trifluoromethyl)thiophene is 1S/C5H2F3IS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H . This indicates that the compound has a five-membered ring made up of one sulfur as a heteroatom .Physical And Chemical Properties Analysis
4-Iodo-2-(trifluoromethyl)thiophene is a liquid at room temperature . It has a molecular weight of 278.04 .科学的研究の応用
Organic Synthesis and Medicinal Chemistry
Thiophene derivatives, including 4-Iodo-2-(trifluoromethyl)thiophene, serve as valuable building blocks in organic synthesis. Researchers use them to create novel compounds with diverse biological activities. In medicinal chemistry, these derivatives play a crucial role in designing advanced pharmaceuticals. For instance, suprofen, a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework, while articaine, a dental anesthetic, features a 2,3,4-trisubstituted thiophene structure .
Organic Semiconductors and Electronic Devices
Thiophene-based molecules contribute significantly to the field of organic electronics. Researchers utilize them in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them ideal for constructing efficient and flexible electronic devices .
Pharmacological Properties
Thiophene-containing compounds exhibit various pharmacological effects:
- Antihypertensive and Anti-Atherosclerotic Properties : Thiophenes may play a role in managing hypertension and preventing atherosclerosis .
Industrial Applications
Thiophene derivatives find applications beyond the lab:
- Pharmaceutical Intermediates : For instance, 4-Iodo-2-(trifluoromethyl)benzonitrile, a derivative of thiophene, serves as a pharmaceutical intermediate .
Synthetic Methods
Researchers employ various synthetic methods to obtain thiophene derivatives. Notable reactions include the Gewald condensation, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H227, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
Thiophene-based analogs, such as 4-Iodo-2-(trifluoromethyl)thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on designing novel strategies to synthesize more efficient materials for electronic applications .
作用機序
Thiophenes
, which 4-Iodo-2-(trifluoromethyl)thiophene is a derivative of, are aromatic compounds similar to benzene. The difference is that one of the carbon atoms in the benzene ring is replaced by a sulfur atom in thiophenes. Thiophenes are known to be used in various applications, including organic synthesis and pharmaceuticals, due to their unique chemical properties .
Iodine
and trifluoromethyl groups are often used in medicinal chemistry to modify the properties of drug molecules. For instance, the iodine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The trifluoromethyl group, on the other hand, can increase the molecule’s metabolic stability, potentially enhancing its duration of action .
特性
IUPAC Name |
4-iodo-2-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3IS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNAFJNULASVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3IS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-(trifluoromethyl)thiophene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)




![9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2640644.png)
![6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2640645.png)

![(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2640648.png)

![2-(benzylthio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2640650.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640653.png)